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molecular formula C7H4ClNO2S B030356 3-Cyanobenzenesulfonyl chloride CAS No. 56542-67-7

3-Cyanobenzenesulfonyl chloride

Cat. No. B030356
M. Wt: 201.63 g/mol
InChI Key: BHNRGBRMCNHNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834049B2

Procedure details

25.0 g (212 mmol) of 3-cyanoaniline was added to a mixed solution of 200 ml of water and 250 ml of concentrated hydrochloric acid and the mixture was stirred. An aqueous solution (80 ml) containing 15.5 g (223 mmol) of sodium nitrite was added dropwise into the mixture at −10° C. The reaction solution was added to a sulfur dioxide saturated acetic acid solution (solution prepared by saturating 250 ml of acetic acid with sulfur dioxide and then adding 2.1 g of cuprous chloride thereto) under ice-cooling with stirring. After one hour, the reaction solution was poured into 500 ml of ice-water and extracted with diethyl ether. The extract was successively washed with an aqueous saturated sodium bicarbonate, water and brine, and dried over magnesium sulfate. The solvent was evaporated, and to the residue was added a mixed solution of diethyl ether and hexane. The crystals were collected by filtration, to give 16.0 g of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)N)#[N:2].[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>O>[C:1]([C:3]1[CH:4]=[C:5]([S:15]([Cl:10])(=[O:17])=[O:16])[CH:7]=[CH:8][CH:9]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
80 mL
Type
reactant
Smiles
Name
Quantity
15.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the mixture at −10° C
CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
by saturating 250 ml of acetic acid with sulfur dioxide
ADDITION
Type
ADDITION
Details
adding 2.1 g of cuprous chloride
TEMPERATURE
Type
TEMPERATURE
Details
) under ice-cooling
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
the reaction solution was poured into 500 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was successively washed with an aqueous saturated sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
to the residue was added a mixed solution of diethyl ether and hexane
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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